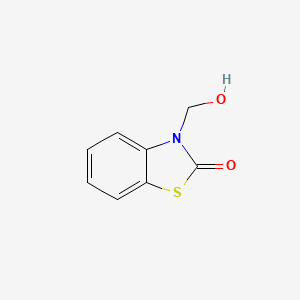

3-(Hydroxymethyl)-2-benzothiazolinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEJJONTBKAEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369997 | |

| Record name | 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72679-97-1 | |

| Record name | 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone: Protocol, Mechanism, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone, a key intermediate and active compound with applications in biocide formulations and materials science. The primary focus is on the most direct and industrially relevant synthetic route: the N-hydroxymethylation of 2-benzothiazolinone with formaldehyde. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and outlines methods for the characterization and validation of the final product. Furthermore, it addresses common challenges and safety considerations, offering a complete resource for researchers in organic synthesis and drug development.

Introduction: Significance of this compound

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1] Within this class, 2-benzothiazolinones are of particular interest. The introduction of a hydroxymethyl group at the N-3 position to form this compound (also known as N-(Hydroxymethyl)benzothiazol-2-one) significantly modifies its chemical properties. This functionalization creates a reactive "masked formaldehyde" equivalent, making it a valuable intermediate for further chemical transformations and a potent biocide. Its ability to slowly release formaldehyde, a potent electrophile, is central to its antimicrobial activity. Understanding its synthesis is therefore critical for applications ranging from preservative formulations to the development of novel therapeutic agents.

The Chemistry of Synthesis

The most efficient and atom-economical method for preparing this compound is the direct condensation reaction between 2-benzothiazolinone and formaldehyde.[2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the secondary amine nitrogen of the benzothiazolinone ring to the electrophilic carbonyl carbon of formaldehyde. The mechanism can be described as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-benzothiazolinone attacks the partially positive carbon atom of formaldehyde.

-

Proton Transfer: This initial addition results in a zwitterionic intermediate. A subsequent proton transfer, typically facilitated by the solvent (e.g., water), neutralizes the charges, forming the stable N-hydroxymethyl group.

The reaction is generally carried out in an aqueous or alcoholic medium and can proceed without the need for a strong catalyst, making it an accessible transformation.[2]

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, single-step conversion of the starting materials to the final product.

Caption: Reaction scheme for the N-hydroxymethylation of 2-benzothiazolinone.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and definitive final product characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Benzothiazolinone | ≥98% | Sigma-Aldrich, TCI, etc. | Starting material. |

| Formaldehyde Solution | 37 wt. % in H₂O | Fisher Scientific, etc. | Contains methanol as a stabilizer. |

| Ethanol (Optional) | Reagent Grade | --- | Can be used as a co-solvent. |

| Deionized Water | --- | --- | Used for reaction and washing. |

| Diethyl Ether | Anhydrous | --- | For washing the final product. |

| Silica Gel 60 F254 Plates | --- | Merck, etc. | For Thin Layer Chromatography (TLC). |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator (optional)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-benzothiazolinone (15.1 g, 0.1 mol).

-

Reagent Addition: Add 37% aqueous formaldehyde solution (12.2 mL, approx. 0.15 mol). The slight excess of formaldehyde ensures complete conversion of the starting material.

-

Reaction Conditions: Heat the mixture with stirring to 60-70°C. The reaction is typically exothermic, and the solid starting material will dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours.[3]

-

Monitoring the Reaction: Progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The product will have a different Rf value than the starting 2-benzothiazolinone. The reaction is complete when the starting material spot is no longer visible.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The product will often crystallize or precipitate directly from the reaction mixture.[4]

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with cold deionized water (to remove any unreacted formaldehyde and other water-soluble impurities) and then with a small amount of cold diethyl ether (to aid in drying).

-

Drying: Dry the white crystalline product under vacuum or in a desiccator to a constant weight. A typical yield is in the range of 85-95%.

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. Spectroscopic and physical data should be compared against literature values.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~105-108 °C |

| ¹H NMR (in DMSO-d₆) | δ ~5.2 (s, 2H, -CH₂-), δ ~7.1-7.8 (m, 4H, Ar-H), δ ~8.1 (t, 1H, -OH) |

| IR (KBr, cm⁻¹) | ~3300-3400 (br, O-H), ~1680 (s, C=O, amide) |

| Mass Spec (ESI-MS) | m/z = 182.0 [M+H]⁺ |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on the solvent and instrument.

Safety and Handling

Researcher Discretion is Advised. This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

Formaldehyde: Is a known carcinogen, toxic if inhaled or swallowed, and can cause severe skin burns and allergic reactions.[5][6] Always handle aqueous formaldehyde solutions with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

-

2-Benzothiazolinone: May cause skin and eye irritation. Standard chemical handling precautions should be observed.[9]

-

General Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. Ensure emergency safety equipment (eyewash station, safety shower) is readily accessible.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Ensure adequate stirring. |

| Product loss during workup. | Ensure the crystallization/precipitation mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvents for washing. | |

| Product is Oily/Gummy | Presence of impurities or water. | Ensure the product is washed thoroughly with cold water. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture. |

| Incomplete drying. | Dry the product under high vacuum for an extended period. |

Conclusion

The synthesis of this compound via the direct condensation of 2-benzothiazolinone with formaldehyde is a highly efficient, reliable, and straightforward method. The protocol described herein, grounded in established chemical principles, provides a clear pathway for obtaining high-purity material. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently produce this valuable compound for a variety of applications in chemical and pharmaceutical development.

References

- Der Pharma Chemica. (n.d.). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid.

- ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.

- Google Patents. (n.d.). CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.

- Biosynth. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone HCl | 149022-15-1 | FM02072.

- Chemical Papers. (n.d.). Synthesis and properties of 2-hydrazinobenzothiazole derivatives.

- MDPI. (n.d.). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides.

- ResearchGate. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.

- ChemicalBook. (n.d.). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE(4338-98-1) 1H NMR spectrum.

- ResearchGate. (n.d.). Methods for synthesis of benzo[d]thiazol‐2(3H)‐ ones and....

- ResearchGate. (2001). Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters.

- Carl ROTH. (n.d.). Safety Data Sheet: Formaldehyde solution.

- Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

- ECHEMI. (n.d.). 2-Benzothiazolinone, hydrazone SDS, 615-21-4 Safety Data Sheets.

- National Institutes of Health. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC.

- PubMed. (n.d.). Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters.

- ResearchGate. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Evans Vanodine. (2022). SAFETY DATA SHEET FORMALDEHYDE LIQUID.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles.

- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

- New Jersey Department of Health. (n.d.). Formaldehyde - Hazardous Substance Fact Sheet.

- Organic Chemistry Portal. (n.d.). Benzoin Condensation.

- YouTube. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.

Sources

- 1. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides [mdpi.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]

- 5. evansvanodine.co.uk [evansvanodine.co.uk]

- 6. nj.gov [nj.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Introduction: The Benzothiazolinone Scaffold and the Significance of N-Substitution

An In-depth Technical Guide to the Chemical Properties of 3-(Hydroxymethyl)-2-benzothiazolinone

This guide provides a detailed technical overview of this compound, a derivative of the versatile benzothiazole heterocyclic system. While this specific compound is not as extensively documented as some of its counterparts, this paper will synthesize available data with established chemical principles to offer a comprehensive profile for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential biological significance, providing both established data and scientifically grounded predictions.

The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The 2-benzothiazolinone substructure, in particular, serves as a valuable starting point for the synthesis of novel bioactive compounds. Substitution at the nitrogen atom (position 3) is a common strategy to modulate the molecule's steric and electronic properties, thereby influencing its biological target interactions and pharmacokinetic profile. The introduction of a hydroxymethyl group at this position, to form this compound, is of particular interest as it introduces a polar, reactive handle that can participate in hydrogen bonding and serve as a point for further chemical modification.

Synthesis of this compound

The most probable and direct synthetic route to this compound is the reaction of 2-benzothiazolinone with formaldehyde. This reaction is a classic example of a hydroxymethylation of an amide-like nitrogen.

Proposed Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the nitrogen atom of the 2-benzothiazolinone to the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A subsequent proton transfer results in the final N-hydroxymethylated product. The reaction is typically carried out under basic or neutral conditions.

Diagram: Proposed Synthesis of this compound

Caption: Reaction of 2-benzothiazolinone with formaldehyde.

General Experimental Protocol

-

Reaction Setup: To a solution of 2-benzothiazolinone in a suitable solvent (e.g., water, ethanol, or a mixture), add an aqueous solution of formaldehyde (e.g., 37 wt. % in water).

-

Catalyst (Optional): A mild base, such as potassium carbonate or triethylamine, can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation in drug delivery systems.

| Property | Value | Source |

| CAS Number | 72679-97-1 | Chemical Supplier Data |

| Molecular Formula | C8H7NO2S | Calculated |

| Molecular Weight | 181.21 g/mol | Calculated |

| Melting Point | 102 °C | [2] |

| Boiling Point (Predicted) | 364.0 ± 44.0 °C | [2] |

| Density (Predicted) | 1.3055 g/cm³ | [2] |

| pKa (Predicted) | 13.19 ± 0.10 | [2] |

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While experimental spectra are not widely published, the expected key features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.

-

Hydroxymethyl Protons (-CH₂-OH): A singlet or a doublet (if coupled to the hydroxyl proton) at approximately δ 5.0-5.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration, and will be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A peak in the downfield region, around δ 170 ppm.

-

Aromatic Carbons: Multiple peaks in the range of δ 110-140 ppm.

-

Hydroxymethyl Carbon (-CH₂-OH): A peak around δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see a significant fragment at m/z = 151, corresponding to the loss of the formaldehyde unit (-CH₂O). Other fragments would arise from the cleavage of the benzothiazolinone ring.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the N-hydroxymethyl group and the benzothiazolinone ring system.

Reactivity of the N-Hydroxymethyl Group

The N-hydroxymethyl group is a versatile functional handle. The hydroxyl group can undergo reactions typical of primary alcohols, such as:

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

-

Oxidation: Oxidation to the corresponding N-formyl derivative.

Furthermore, N-hydroxymethyl compounds can act as formaldehyde synthons, and under certain conditions (e.g., acidic or strongly basic), they can release formaldehyde. This retro-reaction is a key consideration for the stability of the molecule.

Stability of the Benzothiazolinone Ring

The amide bond within the lactam ring of 2-benzothiazolinone is relatively stable to hydrolysis under neutral conditions[3]. However, under strong acidic or basic conditions, the ring can be opened. The stability of N-hydroxymethyl amides can be influenced by substitution on the nitrogen atom[4].

Diagram: Potential Reactions of this compound

Caption: Key reaction pathways of the target molecule.

Potential Biological Activity and Applications in Drug Development

While no specific biological studies on this compound have been identified, the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities[1][5]. These include:

-

Anticancer Activity: Many benzothiazole derivatives have shown potent anticancer effects.

-

Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory effects.

-

Neuroprotective Effects: Some benzothiazoles are being investigated for their potential in treating neurodegenerative diseases.

The introduction of the hydroxymethyl group onto the 2-benzothiazolinone core could influence its biological activity in several ways:

-

Increased Polarity and Solubility: The hydroxyl group can increase the aqueous solubility of the compound, which is often a desirable property for drug candidates.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets such as enzymes and receptors.

-

Metabolic Handle: The hydroxymethyl group can serve as a site for metabolic transformations (e.g., oxidation or conjugation), which would affect the compound's pharmacokinetic profile.

Further research is warranted to explore the specific biological activities of this compound and its potential as a lead compound or an intermediate in the synthesis of more complex drug candidates.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

It is important to note that some N-hydroxymethyl compounds can release formaldehyde, which is a known sensitizer and potential carcinogen[6]. Therefore, appropriate care should be taken to avoid conditions that could lead to its decomposition.

Conclusion

This compound is a derivative of the pharmacologically significant benzothiazole family. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be largely predicted from established chemical principles. Its synthesis from 2-benzothiazolinone and formaldehyde is straightforward, and the resulting hydroxymethyl group provides a versatile handle for further chemical modifications. The introduction of this polar functional group may impart favorable pharmacokinetic properties and new biological activities. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related N-substituted benzothiazolinones. Further experimental investigation is necessary to fully elucidate its chemical and biological profile.

References

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. Available at: [Link]

-

III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. Available at: [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. Available at: [Link]

-

Formaldehyde and Formalin Contact Allergy - DermNet. Available at: [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. biosynth.com [biosynth.com]

- 3. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 4. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3-(Hydroxymethyl)-2-benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Hydroxymethyl)-2-benzothiazolinone, a key heterocyclic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, comprising a benzothiazole core functionalized with a hydroxymethyl group, impart a range of physical and chemical properties that are crucial for its application and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for researchers and developers. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide synthesizes known values with predicted data and outlines the standard methodologies for their experimental determination, ensuring a scientifically robust resource.

Core Physical and Chemical Identifiers

A precise understanding of the fundamental identifiers of a compound is paramount for any scientific investigation. These identifiers form the basis for database searches, regulatory submissions, and consistent scientific communication.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 72679-97-1 | - |

| Molecular Formula | C₈H₇NO₂S | - |

| Molecular Weight | 181.21 g/mol | - |

Diagram of the Molecular Structure of this compound:

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility profile of this compound is crucial for its formulation in drug delivery systems and for designing appropriate reaction conditions in synthetic chemistry.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Qualitative Assessment: To a small, fixed amount of this compound (e.g., 10 mg) in a test tube, the solvent is added dropwise with agitation at a controlled temperature (e.g., 25°C). The visual observation of dissolution provides a qualitative assessment (e.g., soluble, sparingly soluble, insoluble).

-

Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality and Trustworthiness: The shake-flask method is the gold standard for determining equilibrium solubility. By ensuring an excess of the solid phase and allowing sufficient time to reach equilibrium, the measured concentration accurately reflects the thermodynamic solubility. The use of a calibrated analytical method for quantification ensures the trustworthiness of the results.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the molecule's electronic environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the thiazolinone ring, the aromatic carbons, and the carbon of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected for the C=O stretching of the lactam, the O-H stretching of the alcohol, and various C-H and C=C stretching and bending vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.21 g/mol ). Fragmentation patterns would provide further structural information.

Conclusion and Future Directions

This technical guide has consolidated the available physical property data for this compound and outlined the standard methodologies for their experimental determination. The current reliance on predicted data for several key properties highlights a significant gap in the scientific literature. Future research should focus on the experimental validation of these predicted values, a comprehensive study of its solubility in a wide range of pharmaceutically relevant solvents, and the full spectroscopic characterization of this important molecule. Such data will be invaluable for advancing its development in various scientific and industrial applications.

References

Navigating the Solubility Landscape of 3-(Hydroxymethyl)-2-benzothiazolinone: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties and Practical Methodologies for Drug Development Professionals

Introduction: The Significance of 3-(Hydroxymethyl)-2-benzothiazolinone in Modern Drug Discovery

This compound, a heterocyclic compound of growing interest, holds significant potential in the landscape of pharmaceutical research and development. Its structural motif, featuring a benzothiazole core, is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a hydroxymethyl group at the 3-position imparts unique physicochemical characteristics that can profoundly influence its behavior in biological systems and its viability as a drug candidate. A thorough understanding of its solubility in a wide array of organic solvents is paramount for its successful application in drug formulation, synthesis, and purification processes.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide adopts a predictive and comparative approach. By examining the properties of its parent compound, 2-benzothiazolinone, and structurally related analogs, we will deduce its likely solubility profile. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data necessary for their work.

Understanding the Molecular Architecture: A Precursor to Predicting Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of a rigid, aromatic benzothiazole ring system and a flexible, polar hydroxymethyl group. This duality governs its interactions with various solvents.

The benzothiazolinone core is largely nonpolar, favoring interactions with nonpolar and moderately polar organic solvents through van der Waals forces and π-π stacking. Conversely, the hydroxymethyl group (-CH₂OH) introduces a site for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (via the lone pairs on the oxygen atom). This group enhances the molecule's polarity and its potential to dissolve in protic and polar aprotic solvents.

The interplay of these features suggests that the solubility of this compound will be a nuanced balance between the nonpolar character of the heterocyclic system and the polar influence of the hydroxymethyl substituent.

Predicted Solubility Profile: An Evidence-Based Estimation

While direct experimental data for this compound is scarce, we can infer its solubility by examining its parent compound, 2-benzothiazolinone (CAS 934-34-9), and a structurally similar compound, 2-(hydroxymethyl)benzothiazole (CAS 37859-42-0).

2-Benzothiazolinone is reported to be soluble in organic solvents such as ethanol and acetone, with limited solubility in water[1][2]. This aligns with the predominantly nonpolar nature of its fused ring system.

The synthesis of related benzothiazole derivatives often employs organic solvents, providing further clues. For instance, the synthesis of certain benzothiazole-based coumarin derivatives involves recrystallization from ethanol, indicating good solubility in this solvent[3][4].

Based on this comparative analysis and the principles of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents as follows:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxymethyl group can form strong hydrogen bonds with the hydroxyl group of alcohols. The alkyl chains of the alcohols can interact with the nonpolar benzothiazole core. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can act as a hydrogen bond acceptor for the hydroxymethyl group. The overall polarity is favorable for dissolution. |

| Esters | Ethyl Acetate | Moderate to High | The ester group provides polarity and hydrogen bond accepting capabilities, facilitating interaction with the hydroxymethyl group. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than ketones and esters but can still act as hydrogen bond acceptors. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can interact with the nonpolar benzothiazole ring. The lack of hydrogen bonding capability may limit solubility compared to protic or polar aprotic solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The aromatic rings of these solvents can engage in π-π stacking with the benzothiazole system. However, their nonpolar nature will limit interaction with the polar hydroxymethyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents are unlikely to effectively solvate the polar hydroxymethyl group, leading to poor solubility. |

It is crucial to emphasize that these are predictions. Experimental verification is essential for obtaining accurate solubility data for specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To empower researchers with the ability to generate precise solubility data, this section provides a detailed protocol for the widely accepted shake-flask method, in accordance with OECD Guideline 105.

Principle of the Method

The shake-flask method is a reliable technique for determining the saturation solubility of a compound in a given solvent. It involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

Materials and Equipment:

-

This compound (solid)

-

Organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Test Samples:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a vial. A preliminary test with a small amount of solvent can help estimate the approximate solubility.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is achieved when consecutive measurements are consistent.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The filter should be compatible with the solvent to avoid introducing extractables. The first few drops of the filtrate should be discarded to saturate the filter material.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor.

-

Molecular Interactions and Their Influence on Solubility

The solubility of this compound in different organic solvents is governed by the nature and strength of the intermolecular forces between the solute and solvent molecules.

Figure 2: Key Intermolecular Forces Governing Solubility.

-

Hydrogen Bonding: The hydroxymethyl group is the primary site for hydrogen bonding. In protic solvents like alcohols, it can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions and high solubility. In polar aprotic solvents like acetone, it can act as a hydrogen bond donor to the carbonyl oxygen.

-

Dipole-Dipole Interactions: Both the benzothiazolinone ring system and the hydroxymethyl group contribute to the molecule's overall dipole moment. Polar solvents will interact favorably with these dipoles, enhancing solubility.

-

Van der Waals Forces: These dispersion forces are present in all interactions and are particularly important for the solubilization of the nonpolar benzothiazole core, especially in less polar solvents.

-

π-π Stacking: In aromatic solvents like toluene, the π-electron system of the solvent can interact with the π-system of the benzothiazole ring, contributing to solubility.

Conclusion: A Framework for Understanding and Determining Solubility

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents remains to be established, this technical guide provides a robust framework for researchers in the field. By understanding the molecule's structural features and leveraging comparative data from related compounds, a reliable prediction of its solubility profile can be made. More importantly, the detailed experimental protocol provided herein equips scientists with the necessary tools to determine the precise solubility of this promising compound in their specific solvent systems. This foundational knowledge is critical for advancing the development of this compound as a potential therapeutic agent, from early-stage discovery through to formulation and manufacturing.

References

-

The Good Scents Company. 2-hydroxybenzothiazole, 934-34-9. [Link]

-

PubChem. Benzothiazolone | C7H5NOS | CID 13625. [Link]

-

Pharmaffiliates. CAS No : 37859-42-0 | Product Name : 2-(Hydroxymethyl)benzothiazole. [Link]

-

Abdallah, A. E. M., Elgemeie, G. H., & Jones, P. G. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 455–458. [Link]

-

Abdallah, A. E. M., Elgemeie, G. H., & Jones, P. G. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 7(5), x220332. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

Sources

An In-depth Technical Guide to the Anticipated Degradation Pathway of 3-(Hydroxymethyl)-2-benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of 3-(Hydroxymethyl)-2-benzothiazolinone Degradation

Therefore, this technical guide adopts a predictive and principles-based approach. Leveraging established knowledge of the chemical reactivity of the benzothiazole ring system and the N-(hydroxymethyl) functional group, we will delineate the anticipated degradation pathways under various stress conditions. This document is intended to serve as a foundational resource for researchers initiating stability studies on this molecule, providing a robust framework for experimental design and the interpretation of potential findings.

Molecular Architecture and Inherent Reactivity

This compound possesses a bicyclic structure composed of a benzene ring fused to a thiazolinone ring. The key functional groups that will dictate its degradation are:

-

The Thiazolinone Ring: This heterocyclic system contains an amide-like linkage (lactam) and a thioether. The lactam is susceptible to hydrolysis, particularly under acidic or basic conditions. The sulfur atom can be a target for oxidation.

-

The N-(Hydroxymethyl) Group: This functional group is essentially a hemiaminal, which is known to be labile and can exist in equilibrium with the corresponding amine and formaldehyde. This moiety is a likely point of initial degradation.

Anticipated Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following sections outline the probable degradation pathways for this compound under standard stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds. The stability of this compound in aqueous solution is expected to be pH-dependent.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of hydrolytic attack is likely the N-(hydroxymethyl) group. Protonation of the hydroxyl group would facilitate the elimination of water, leading to the formation of a reactive N-acyliminium ion. This intermediate would readily react with water to release formaldehyde and 2-benzothiazolinone. Further hydrolysis of the lactam bond in the 2-benzothiazolinone ring could occur under more stringent acidic conditions, leading to the opening of the thiazolinone ring to form 2-(carboxymethylthio)aniline.

-

Base-Catalyzed Hydrolysis: In alkaline media, the N-(hydroxymethyl) group is also susceptible to degradation, potentially through a retro-Henry type reaction, yielding 2-benzothiazolinone and formaldehyde. The lactam bond of the thiazolinone ring is also prone to base-catalyzed hydrolysis, which would result in the formation of the sodium salt of 2-(carboxymethylthio)aniline. The stability of N-(hydroxymethyl) compounds has been noted to be lower under alkaline conditions in some cases.[1]

Proposed Hydrolytic Degradation Pathway of this compound

Caption: Proposed hydrolytic degradation pathways under acidic and alkaline conditions.

Oxidative Degradation

The sulfur atom in the thiazolinone ring is a prime target for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).

-

Oxidation of the Thioether: The sulfide moiety can be oxidized to a sulfoxide and subsequently to a sulfone. Therefore, the expected primary oxidative degradation products would be this compound-S-oxide and this compound-S,S-dioxide. These reactions can be influenced by the concentration of the oxidizing agent and the reaction conditions.[2]

Proposed Oxidative Degradation Pathway of this compound

Caption: Proposed oxidative degradation pathway of the thioether moiety.

Photolytic Degradation

Photodegradation involves the degradation of a molecule upon exposure to light. The benzothiazole ring system is aromatic and can absorb UV radiation, making it potentially susceptible to photolytic degradation.

-

Potential Photolytic Reactions: The specific photochemical reactions are difficult to predict without experimental data. However, potential pathways could involve radical-mediated reactions, photo-oxidation, or rearrangement of the ring system. It is also possible that the N-(hydroxymethyl) group could be cleaved under photolytic stress. The degradation pathway and the nature of the photoproducts can be highly dependent on the solvent and the presence of oxygen.

Experimental Protocols for Forced Degradation Studies

The following are detailed, self-validating protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

Caption: General workflow for conducting forced degradation studies.

Protocol for Hydrolytic Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare 0.1 M HCl and 0.1 M NaOH solutions.

-

-

Stress Conditions:

-

Acid Hydrolysis: To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

-

Base Hydrolysis: To a separate vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

-

Neutral Hydrolysis: To a third vial, add a known volume of the stock solution and an equal volume of purified water.

-

-

Incubation:

-

Incubate the vials at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

-

-

Sample Preparation for Analysis:

-

At each time point, withdraw an aliquot from each vial.

-

For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH.

-

For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized and neutral samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Protocol for Oxidative Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (1 mg/mL).

-

Prepare a 3% (v/v) solution of hydrogen peroxide.

-

-

Stress Conditions:

-

To a vial, add a known volume of the stock solution and an equal volume of 3% H₂O₂.

-

-

Incubation:

-

Keep the vial at room temperature and protect it from light. Monitor at various time points.

-

-

Sample Preparation for Analysis:

-

At each time point, withdraw an aliquot and dilute it with the mobile phase to the target concentration.

-

Protocol for Photolytic Degradation

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile, 50:50) at a concentration of 0.1 mg/mL.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

-

Exposure:

-

Place the sample and the control in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

After the exposure period, dilute the samples with the mobile phase and analyze by HPLC.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Protocol for Method Development

-

Column and Mobile Phase Screening:

-

Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a buffer (e.g., phosphate or acetate buffer) at different pH values.

-

-

Gradient Optimization:

-

Develop a gradient elution program to ensure the separation of the parent peak from any degradation products.

-

-

Detection Wavelength:

-

Determine the optimal detection wavelength by acquiring the UV spectrum of this compound using a photodiode array (PDA) detector.

-

-

Method Validation:

-

Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples and demonstrating that the parent peak is free from any co-eluting degradation products (peak purity analysis).

-

Characterization of Degradation Products

The structural elucidation of significant degradation products is a critical step.

-

LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for obtaining the molecular weight and fragmentation pattern of degradation products. This information is invaluable for proposing chemical structures.

-

Isolation and NMR Spectroscopy: For definitive structural confirmation, major degradation products may need to be isolated using preparative HPLC. The isolated impurities can then be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, etc.).

Data Presentation

All quantitative data from forced degradation studies should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant(s) (% Area) |

| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 | DP1 (10.5%), DP2 (4.3%) |

| 0.1 M NaOH (60°C) | 24 | 78.9 | 21.1 | 3 | DP1 (15.2%), DP3 (5.9%) |

| 3% H₂O₂ (RT) | 24 | 90.5 | 9.5 | 2 | DP4 (6.8%), DP5 (2.7%) |

| Photolytic (ICH Q1B) | - | 95.1 | 4.9 | 1 | DP6 (4.9%) |

| Thermal (80°C) | 48 | 98.6 | 1.4 | 1 | DP7 (1.4%) |

DP = Degradation Product; RT = Room Temperature

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for understanding the potential degradation pathways of this compound. The proposed pathways are based on fundamental chemical principles and the known reactivity of related molecular scaffolds. It is imperative that these hypotheses are tested through rigorous experimental work.

Future research should focus on conducting comprehensive forced degradation studies as outlined in this guide. The identification and characterization of the resulting degradation products will be crucial for developing robust and reliable stability-indicating methods and for ensuring the safety and efficacy of any potential drug product containing this molecule.

References

- Crews, P., Rodríguez, J., & Jaspars, M. (2007). Organic Structure Analysis. Oxford University Press.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).

-

Ross, S. B., & Kopin, I. J. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Journal of Pharmacology and Experimental Therapeutics, 229(3), 815-820. [Link]

Sources

3-(Hydroxymethyl)-2-benzothiazolinone: Technical Profile & History

The following technical guide details the discovery, synthesis, and chemical utility of 3-(Hydroxymethyl)-2-benzothiazolinone , a specialized heterocyclic intermediate.

CAS Registry Number: 72679-97-1 Molecular Formula: C₈H₇NO₂S Molecular Weight: 181.21 g/mol Synonyms: 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one; N-Hydroxymethyl-2-benzothiazolinone.[1]

Part 1: Executive Summary & Critical Distinction

This compound is a reactive heterocyclic intermediate primarily utilized in the synthesis of agrochemicals and prodrug systems.[1] It functions as a "masked" form of 2-benzothiazolinone, where the N-hydroxymethyl group serves as a biodegradable linker or a synthetic handle for further functionalization (e.g., N-chloromethylation).[1]

⚠️ Critical Technical Distinction

Do NOT confuse this compound with MBTH (3-Methyl-2-benzothiazolinone hydrazone). [1]

-

MBTH (CAS 38894-11-0): A common analytical reagent used for the spectrophotometric detection of aldehydes and phenols.[1]

-

This compound (CAS 72679-97-1): A synthetic intermediate formed by the reaction of 2-benzothiazolinone with formaldehyde.[1] It is not a hydrazone and has no direct application in colorimetric analysis.[1]

Part 2: Discovery and Historical Trajectory

The history of this compound tracks the evolution of benzothiazole chemistry from fundamental heterocyclic exploration to industrial agrochemical application.[1]

The Fundamental Discovery (1961)

The molecule was first formally characterized in 1961 by H. Zinner and W. Nimmich at the University of Rostock (then East Germany).[1] In their seminal work published in Journal für Praktische Chemie, they systematically explored the reactivity of benzazoles with aldehydes. They demonstrated that the lactam-like nitrogen at position 3 of the 2-benzothiazolinone scaffold possesses sufficient nucleophilicity to attack formaldehyde, yielding the N-hydroxymethyl derivative.[1] This established the compound as a stable, isolable intermediate rather than a transient species.[1]

The Industrial Agrochemical Era (1980s)

In the 1980s, the focus shifted from academic synthesis to industrial utility. Monsanto Company identified the 2-benzothiazolinone scaffold as a pharmacophore for herbicides and herbicide safeners (compounds that protect crops from herbicide damage).[1]

-

1980: A pivotal patent (US 4,210,439 ) filed by Monsanto described derivatives of this scaffold, utilizing the hydroxymethyl group as a pivot point to attach various ester and ether chains to modulate lipophilicity and transport in plants.

-

1985: John J. D'Amico , a prolific industrial chemist at Monsanto, published optimized synthesis routes in the Journal of Heterocyclic Chemistry, scaling up the production of the hydroxymethyl intermediate to support high-throughput screening of biological activity.

Systematic Derivatization (1990s)

In the 1990s, a Slovak research group led by V. Sutoris and V. Konečný conducted an exhaustive study of benzothiazole derivatives for pesticidal activity. Their work (e.g., Chemical Papers, 1994) utilized this compound as the starting material for "3-Alkoxycarbonyloxymethyl" derivatives.[1] They proved that the N-hydroxymethyl group could be converted into carbonates and carbamates, creating "soft" pesticides that degrade into the active benzothiazolinone core and harmless byproducts in the environment.[1]

Part 3: Chemical Synthesis & Mechanism[1]

The synthesis is a classic nucleophilic addition to a carbonyl group (formaldehyde), driven by the specific pKa properties of the benzothiazolinone nitrogen.

Reaction Mechanism[1][2][3]

-

Deprotonation/Activation: The N-H proton of 2-benzothiazolinone is weakly acidic (pKa ~10-11) due to the adjacent carbonyl and the aromatic ring.[1]

-

Nucleophilic Attack: The nitrogen lone pair attacks the electrophilic carbon of formaldehyde.[1]

-

Proton Transfer: A rapid proton transfer yields the neutral alcohol (hydroxymethyl) product.[1]

Caption: Nucleophilic addition of 2-benzothiazolinone to formaldehyde yielding the N-hydroxymethyl derivative.

Laboratory Protocol (Optimized D'Amico Method)

This protocol is adapted from the high-yield methods developed in the 1980s.[1]

Reagents:

-

2-Benzothiazolinone (1.0 eq)[1]

-

Formalin (37% aqueous formaldehyde) (1.5 - 2.0 eq)[1]

-

Solvent: Water or Ethanol/Water mixture.[1]

-

Catalyst: None usually required, though trace base (NaHCO₃) can accelerate the reaction.[1]

Step-by-Step Workflow:

-

Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 2-benzothiazolinone (e.g., 15.1 g, 0.1 mol) in 50 mL of water.

-

Addition: Add 37% formalin solution (approx. 15 mL) to the suspension.

-

Reflux: Heat the mixture to reflux (approx. 100°C). The solid starting material will dissolve as it reacts, forming a clear solution.[1] Maintain reflux for 1-2 hours.

-

Crystallization: Remove the heat source.[1] Allow the solution to cool slowly to room temperature.[1] The product, being less soluble than the starting material in cold water, will crystallize out as white needles or plates.

-

Isolation: Filter the solid under vacuum. Wash with cold water to remove excess formaldehyde.[1]

-

Drying: Dry in a desiccator or air oven at 50°C. (Avoid high heat, as the reaction is reversible; high heat can drive off formaldehyde).[1]

Yield: Typically 85-95%.[1] Melting Point: 100–104°C.[1]

Part 4: Applications & Reactivity Profile

The utility of this compound lies in the reactivity of the hydroxyl group.[1] It acts as a versatile "handle" for further chemistry.[1]

Conversion to N-Chloromethyl Derivatives

The hydroxyl group can be substituted with chlorine using thionyl chloride (

-

Product: 3-(Chloromethyl)-2-benzothiazolinone.[1]

-

Use: This is a potent alkylating agent used to attach the benzothiazolinone moiety to carboxylic acids (forming esters) or phenols.[1] This is the primary route for synthesizing "soft drug" prodrugs.[1]

Prodrug Design (The "Mannich Base" Strategy)

Pharmaceutical chemists use this molecule to improve the solubility of benzothiazolinone-based drugs.[1]

-

Mechanism: The N-hydroxymethyl derivative is more hydrophilic than the parent lactam.[1] In vivo, physiological pH or non-specific esterases hydrolyze the hemiaminal bond, releasing the active parent drug and formaldehyde (which is metabolized).

Agrochemical Synthesis

As explored by Sutoris et al., reacting the hydroxymethyl group with alkyl chloroformates yields carbonate derivatives :

Reactivity Visualization[1]

Caption: Divergent synthetic pathways from the hydroxymethyl scaffold.

Part 5: References

-

Zinner, H., & Nimmich, W. (1961).[1] "Benzazole and formaldehyde."[1][2] Journal für Praktische Chemie, 14(3), 139–149.[1] (The original discovery and synthesis paper).

-

Monsanto Company. (1980).[1][3][4] United States Patent 4,210,439.[1] "Safening of herbicides with benzothiazole derivatives." (Industrial application in agriculture).

-

D'Amico, J. J., Suba, L., & Ruminski, P. G. (1985). "Synthesis of benzothiazole derivatives." Journal of Heterocyclic Chemistry, 22(6), 1479–1482.[1] Link (Optimized synthesis protocol).[1]

-

Sutoris, V., Sekerka, V., & Konečný, V. (1994). "Benzothiazole Compounds. 41. Synthesis of 3-Alkoxycarbonyloxymethyl-2-benzothiazolinones." Chemical Papers, 48(4), 282.[1][5][6] (Systematic derivatization for pesticide activity).

Sources

Methodological & Application

Application Note: Mechanistic Evaluation & Protocol Optimization for 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) as an Antifungal Agent

Abstract & Strategic Rationale

3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) represents a distinct class of "dual-action" antifungal agents.[1] Unlike stable azoles or polyenes, HMBT functions as a prodrug-like electrophile .[1] Its N-hydroxymethyl moiety renders it a potential formaldehyde donor under physiological conditions, while the benzothiazolinone core (a metabolite of the industrial fungicide TCMTB) exerts independent antimicrobial pressure.

This guide addresses the specific challenges in evaluating HMBT: hydrolytic instability and mechanism differentiation . Standard antifungal protocols (CLSI M38-A2) often yield inconsistent results with HMBT due to solvent interactions and pH-dependent degradation.[1] This document provides optimized protocols to stabilize the compound during assay setup and methods to decouple its alkylating activity from its core pharmacophore activity.[1]

Chemical Properties & Handling

Critical Warning: HMBT is in dynamic equilibrium with formaldehyde and 2-benzothiazolinone in aqueous media.[1] Improper handling leads to premature degradation, resulting in data that reflects the activity of decomposition products rather than the parent molecule.[1]

| Property | Specification | Experimental Implication |

| CAS Number | 20172-54-3 | Verification standard.[1] |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) | Do NOT use alcohols for stock solutions; they can trans-acetalize or shift the equilibrium. Use anhydrous DMSO.[1] |

| Stability (pH < 5) | Moderate | Stable in acidic fungal broths (e.g., Sabouraud Dextrose).[1] |

| Stability (pH > 7) | Low | Rapid hydrolysis releases formaldehyde.[1] Avoid buffered RPMI 1640 at pH 7.0 if testing "prodrug" stability is not the goal.[1] |

| Half-Life | < 6 hours in neutral aqueous solution | Assays must be read at 24h, but "kill" likely occurs in the first 4–6h.[1] |

Mechanism of Action: The "Trojan Horse" Hypothesis

HMBT operates via a biphasic mechanism.[1] Understanding this is crucial for interpreting Minimum Inhibitory Concentration (MIC) data.

-

Phase I (Electrophilic Attack): The N-hydroxymethyl group acts as a masked alkylating agent.[1] Upon entering the fungal cell or the immediate periplasmic space, hydrolysis releases formaldehyde locally, cross-linking fungal cell wall proteins and DNA.[1]

-

Phase II (Core Inhibition): The breakdown product, 2-benzothiazolinone, remains active.[1] Benzothiazole derivatives are known to inhibit 14

-demethylase (CYP51) , disrupting ergosterol biosynthesis similar to azoles [1].[1]

Pathway Visualization

The following diagram illustrates the degradation and dual-attack vector of HMBT.

Figure 1: Biphasic mechanism of HMBT showing hydrolysis into an alkylating agent (Formaldehyde) and an enzymatic inhibitor (Benzothiazolone).

Experimental Protocols

Protocol A: Optimized MIC Determination (Modified CLSI M38-A2)

Standard CLSI protocols use RPMI 1640 buffered to pH 7.[1]0. For HMBT, this pH accelerates degradation.[1] This modified protocol preserves the parent compound longer.

Objective: Determine the intrinsic antifungal activity of HMBT against filamentous fungi (e.g., Aspergillus fumigatus, Trichophyton rubrum).

Materials:

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

-

Media: RPMI 1640 w/ L-glutamine, buffered to pH 5.5 using MOPS (to slow hydrolysis) OR standard pH 7.0 (to mimic physiological turnover).

-

Inoculum: Spore suspension adjusted to

CFU/mL.

Step-by-Step Workflow:

-

Stock Preparation: Dissolve HMBT in DMSO to a concentration of 1600

g/mL. Note: Prepare fresh. Do not freeze-thaw. -

Dilution Series: Perform 2-fold serial dilutions in DMSO first (not directly in broth) to maintain stability. You should have a range from 1600 to 3.13

g/mL in DMSO.[1] -

Intermediate Step: Dilute each DMSO concentration 1:50 into the culture medium. This reduces DMSO to 2% (non-toxic) and sets the final drug range (e.g., 32

g/mL to 0.06 -

Inoculation: Add 100

L of diluted drug/media to 96-well microplate wells. Add 100 -

Incubation: Incubate at 35°C for 48 hours (yeasts) or 72–96 hours (dermatophytes).

-

Readout: Visual score of 100% inhibition (optically clear).

Protocol B: Mechanism Differentiation (The Scavenger Test)

To prove that HMBT is not just a "formaldehyde releaser," you must block the formaldehyde and test if the benzothiazolone core still kills the fungus.

Rationale: Semicarbazide or Glutathione can scavenge free formaldehyde.[1] If HMBT retains activity in the presence of scavengers, the benzothiazolone core is active.[1]

Workflow:

-

Control A: HMBT alone (Standard MIC).

-

Control B: Formaldehyde alone (Determine MIC of pure formaldehyde).[1]

-

Experimental:

-

Pre-treat fungal media with 1 mM Semicarbazide (non-toxic concentration, verify for your strain).[1]

-

Perform HMBT MIC assay as described in Protocol A.

-

-

Interpretation:

Data Analysis & Interpretation

When analyzing results, categorize the fungal response based on the "Dual-Action" profile.[1]

| Observation | Interpretation | Next Step |

| High Potency (MIC < 1 | Synergistic effect of alkylation + core inhibition.[1] | Proceed to cytotoxicity testing (fibroblasts).[1][2] |

| Loss of Potency at pH 7 vs pH 5 | Compound hydrolyzes too fast; formaldehyde evaporates or reacts with media proteins before killing fungus.[1] | Consider formulation encapsulation (liposomes).[1] |

| Resistant Mutants | Likely resistance to the benzothiazolone core (CYP51 mutation), as resistance to formaldehyde is rare.[1] | Sequence CYP51 gene in survivors.[1] |

Experimental Decision Tree

Use this logic flow to troubleshoot low efficacy or inconsistent data.

Figure 2: Decision matrix for optimizing HMBT assay conditions.

References

-

Upadhyaya, R. K., et al. (2022).[1] "Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani." RSC Advances. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[1][3] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition." CLSI Document M38-A2. Available at: [Link]

-

Marques, G. H., et al. (2014).[1][2] "Antifungal activity of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives." Medicinal Chemistry. Available at: [Link]

-

Saeed, S., et al. (2010).[1] "Synthesis and biological evaluation of some new benzothiazole derivatives as antimicrobial agents." Molecules. (Contextualizing benzothiazole core activity).

Disclaimer: This protocol involves the use of chemicals that may release formaldehyde, a known carcinogen.[1] All procedures must be conducted in a certified chemical fume hood with appropriate PPE.[1]

Sources

Application Notes and Protocols for Testing the Antimicrobial Efficacy of 3-(Hydroxymethyl)-2-benzothiazolinone

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

The benzothiazole moiety, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] Derivatives of this core structure have been investigated for anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial properties.[1][3][4][5] The rise of multidrug-resistant pathogens presents a critical global health threat, necessitating the urgent development of novel antibiotics.[3][6] Benzothiazole derivatives are promising candidates in this endeavor, with studies indicating their ability to inhibit essential bacterial enzymes such as DNA gyrase and FtsZ, a key protein in bacterial cell division.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial efficacy of a specific derivative, 3-(Hydroxymethyl)-2-benzothiazolinone. The protocols outlined herein are designed to establish a foundational understanding of the compound's spectrum of activity and potency, employing standardized methodologies to ensure data integrity and reproducibility.

Experimental Design: A Phased Approach to Efficacy Testing

A logical, stepwise approach is crucial for characterizing the antimicrobial profile of a novel compound. The following workflow is recommended to move from broad screening to more quantitative assessments.

Caption: A phased workflow for evaluating the antimicrobial efficacy of a novel compound.

Part 1: Preparation of Test Compound and Microbial Cultures

Preparation of this compound Stock Solution

The solubility of the test compound is a critical initial parameter. The choice of solvent should ideally be one with minimal intrinsic antimicrobial activity. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Protocol:

-

Solubility Testing: Begin by attempting to dissolve a small, known amount of this compound in sterile deionized water. If insoluble, proceed to test with a biocompatible organic solvent such as DMSO.

-

Stock Solution Preparation:

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 1 mL of DMSO to create a 10 mg/mL stock solution.

-

Ensure complete dissolution; vortex or sonicate if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Store the stock solution at -20°C. Note: The final concentration of DMSO in the test medium should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

-

Selection and Preparation of Microbial Cultures

To determine the spectrum of activity, it is recommended to test against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative yeast species.

Recommended Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecium

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae

-

Fungal: Candida albicans (e.g., ATCC 90028)

Protocol for Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

-

This standardized suspension is now ready for use in the subsequent assays.

Part 2: Antimicrobial Susceptibility Testing Protocols

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity and is an excellent preliminary screening tool.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. If the compound is effective, it will diffuse into the agar and inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.

Protocol:

-

Using a sterile cotton swab, uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate. Rotate the plate approximately 60 degrees after each of the three streaking phases to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface.

-

Pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto a disk.

-

Prepare control disks:

-

Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[2]

-

Negative Control: A disk with the solvent (e.g., DMSO) used to dissolve the test compound.

-

-

Incubate the plates at 35-37°C for 18-24 hours (up to 48 hours for C. albicans).

-

Measure the diameter of the zone of inhibition in millimeters (mm).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a quantitative measure of the compound's potency.

Principle: The test compound is serially diluted in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added. The plate is incubated, and the wells are observed for turbidity (growth).

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

-

In well 1, add 100 µL of MHB containing the desired starting concentration of this compound.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (broth only, no inoculum).

-

Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of this final inoculum to wells 1 through 11.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.